molecular formula C17H19N5O2 B5640034 3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one

3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one

Cat. No. B5640034
M. Wt: 325.4 g/mol
InChI Key: NMKZYADIGRMORV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives, including compounds structurally related to 3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one, often involves the condensation of various heterocyclic rings with piperidine or piperazine groups. These processes typically aim to explore the structure-activity relationships by modifying the distal nitrogen of the piperazine ring with different heteroaromatic rings, leading to compounds with potent antibacterial activities (Tucker et al., 1998).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of a 1,3-oxazolidin-2-one core, typically fused with various heterocyclic rings. These structures have been analyzed through crystallography, revealing specific conformations that contribute to their biological activity. The structural analysis often focuses on understanding how these conformations affect the compound's interaction with bacterial ribosomes, inhibiting protein synthesis (Souza et al., 2013).

Chemical Reactions and Properties

Oxazolidinone compounds undergo various chemical reactions, including heterocyclization, nucleophilic displacement, and cyclocondensation, to introduce different substituents that can modulate their antibacterial activity. These reactions enable the synthesis of diverse derivatives with the potential for improved efficacy against a range of bacterial pathogens (Davoodnia et al., 2008).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, including solubility, melting points, and crystalline structure, are crucial for their pharmacological profile. These properties are determined through standard analytical techniques, and their optimization is essential for enhancing the compound's bioavailability and stability (Lemen & Wolfe, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interactions with other molecules, are fundamental to the compound's mechanism of action. The oxazolidinone class's ability to inhibit protein synthesis in bacteria is closely related to these chemical properties, influencing their effectiveness as antibacterial agents (Cui et al., 2005).

properties

IUPAC Name

3-[1-(4-pyridin-3-ylpyrimidin-2-yl)piperidin-4-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17-22(10-11-24-17)14-4-8-21(9-5-14)16-19-7-3-15(20-16)13-2-1-6-18-12-13/h1-3,6-7,12,14H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZYADIGRMORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOC2=O)C3=NC=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[4-(3-Pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one

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